molecular formula C14H14Cl2N2OS B5820896 N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide

Cat. No. B5820896
M. Wt: 329.2 g/mol
InChI Key: PTSCIRBJFNXUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide, also known as DTT, is a chemical compound used in scientific research. It is a thiol-based reducing agent that is commonly used to reduce disulfide bonds in proteins.

Mechanism of Action

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide works by breaking the disulfide bonds that hold together the tertiary structure of proteins. This allows for the protein to unfold, which can be useful in studying the protein's structure and function.
Biochemical and Physiological Effects:
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to protect cells from oxidative stress, and to increase the activity of certain enzymes. N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide has several advantages for lab experiments. It is a relatively inexpensive reducing agent, and is readily available. N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide is also stable in solution, making it easy to use in experiments. However, N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide can be toxic to cells at high concentrations, and can interfere with some experimental techniques.

Future Directions

There are several future directions for research on N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide. One area of research could be the development of new reducing agents that are less toxic to cells. Another direction could be the study of the effects of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide on different types of proteins, and the development of new techniques for studying protein structure and function. Finally, research could focus on the use of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide in the treatment of diseases, such as inflammatory disorders.

Synthesis Methods

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide can be synthesized using a variety of methods, including the reaction of 2,4-dichlorobenzyl chloride with thioacetamide in the presence of sodium hydroxide. The resulting product is then reacted with 2-methylpropanoyl chloride to form N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide.

Scientific Research Applications

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide is widely used in scientific research, particularly in the field of biochemistry. It is used to reduce disulfide bonds in proteins, which allows for the study of protein structure and function. N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide is also used in the preparation of protein samples for analysis using techniques such as gel electrophoresis and mass spectrometry.

properties

IUPAC Name

N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2OS/c1-8(2)13(19)18-14-17-7-11(20-14)5-9-3-4-10(15)6-12(9)16/h3-4,6-8H,5H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSCIRBJFNXUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC=C(S1)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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